molecular formula C15H11ClO2 B8732281 6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one

6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one

Cat. No.: B8732281
M. Wt: 258.70 g/mol
InChI Key: FGTIYXDIBQUQIN-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or acetone and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

6-chloro-4-phenyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C15H11ClO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2

InChI Key

FGTIYXDIBQUQIN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)Cl)OC1=O)C3=CC=CC=C3

Origin of Product

United States

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